2-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-chloro-1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O2/c1-27-13-4-2-3-12(9-13)25-17-15(21-22-25)16(19-11-20-17)24-7-5-23(6-8-24)14(26)10-18/h2-4,9,11H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USLFUIMIJDBGRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCl)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a triazolopyrimidine core have been reported to inhibit enzymes such asPARP-1 and EGFR . These enzymes play crucial roles in DNA repair and cell proliferation, respectively.
Mode of Action
Compounds with similar structures have been found to interact with their targets and inhibit their activity. For instance, some compounds can bind to the active sites of their target enzymes, leading to a decrease in the enzymes’ activity.
Biochemical Pathways
Inhibition of enzymes like parp-1 and egfr can affect dna repair pathways and cell proliferation pathways, respectively.
Pharmacokinetics
Similar compounds have been reported to exhibit good dna-binding affinities, which could potentially impact their bioavailability.
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells.
Action Environment
Similar compounds have been reported to exhibit excellent thermal stability, which could potentially influence their action and stability.
Biological Activity
The compound 2-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone represents a novel structure within the realm of medicinal chemistry, particularly due to its potential biological activities. This article delves into the biological activity associated with this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the triazole and pyrimidine moieties is significant in conferring a range of pharmacological effects.
- Antimicrobial Activity : Compounds containing triazole and pyrimidine rings have shown notable antimicrobial properties. For instance, derivatives of triazolopyrimidines have been reported to exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that similar compounds may induce apoptosis in cancer cells. The triazolo-pyrimidine scaffold has been linked to growth inhibition in several cancer cell lines .
- Antiviral Effects : Some studies suggest that these compounds might possess antiviral properties by inhibiting viral replication through interference with viral enzymes .
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Screening
In a study focused on the synthesis and evaluation of related triazolo-pyrimidine derivatives, compounds demonstrated significant antimicrobial activity against the ESKAPE pathogens. Notably, the compound exhibited variable potency against Gram-positive and Gram-negative bacteria, highlighting its potential as a broad-spectrum antimicrobial agent .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of pyridopyrimidine derivatives revealed that certain analogs induced significant cytotoxicity in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was linked to apoptosis induction via mitochondrial pathways .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of triazole and pyrimidine compounds exhibit significant antitumor properties. The presence of the piperazine moiety in this compound enhances its interaction with biological targets, potentially leading to improved anticancer activity. Studies have shown that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies demonstrated that derivatives with triazole and piperazine groups possess effective antibacterial and antifungal activities. This suggests that 2-chloro-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone could be a promising candidate for developing new antimicrobial agents .
Neurological Applications
Given the piperazine component's known effects on the central nervous system, this compound may exhibit neuroprotective properties. Preliminary studies suggest potential applications in treating neurological disorders by modulating neurotransmitter systems and providing neuroprotection against oxidative stress .
Pharmacology
CXCR3 Receptor Modulation
The compound's structure suggests potential activity as a modulator of chemokine receptors, specifically CXCR3. This receptor plays a crucial role in immune response and inflammation. Compounds that target CXCR3 could be valuable in developing treatments for autoimmune diseases and inflammatory conditions .
Drug Design and Development
The unique chemical structure of this compound serves as a scaffold for designing new drugs. Structure-activity relationship (SAR) studies can help optimize its efficacy and selectivity for various biological targets, paving the way for novel therapeutic agents .
Agricultural Sciences
Pesticidal Applications
Research into the compound's potential as a pesticide has shown promise. Its structural features could allow it to interact with specific biological pathways in pests, leading to effective pest control solutions. This application is particularly relevant given the increasing demand for sustainable agricultural practices that minimize chemical usage while maximizing efficacy .
Summary of Research Findings
| Application Area | Potential Benefits | Research Findings |
|---|---|---|
| Medicinal Chemistry | Antitumor and antimicrobial properties | Active against various cancer cell lines and pathogens |
| Pharmacology | Modulation of CXCR3 receptors | Potential treatment for autoimmune diseases |
| Agricultural Sciences | Pesticidal applications | Effective against pests with minimal chemical impact |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on substituent variations, heterocyclic cores, and synthetic methodologies.
Triazolo[4,5-d]Pyrimidine Derivatives with Piperazine/Piperidine Linkers
2-(4-Chlorophenoxy)-1-{4-[3-(4-Methoxyphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl]-1-Piperazinyl}Ethanone Molecular Formula: C₂₃H₂₂ClN₇O₃ (MW: 479.93 g/mol) . Key Differences: Replaces the chloroethanone group with a 4-chlorophenoxy substituent and uses a 4-methoxyphenyl group instead of 3-methoxyphenyl. The larger molecular weight (vs. 387.82 g/mol for the target compound) reflects the bulkier phenoxy group, which may reduce membrane permeability but enhance target affinity due to increased aromatic interactions.
1-(4-(3-Benzyl-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl)Piperazin-1-yl)Ethan-1-One (7b) Structure: Substitutes the chloroethanone with an acetyl group and replaces the 3-methoxyphenyl with a benzyl group . Synthesis: Prepared via acetylation of a piperazine intermediate. The acetyl group’s lower steric hindrance compared to chloroethanone may improve metabolic stability but reduce electrophilic reactivity .
3-(4-((Methyl(Prop-2-yn-1-yl)Amino)Methyl)Benzyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-ol (36a) Structure: Features a propargylamine-methylbenzyl substituent and a hydroxyl group at position 7 . Significance: The propargyl group introduces alkyne functionality for click chemistry applications, while the hydroxyl group enhances solubility, contrasting with the chloroethanone’s hydrophobic nature .
Heterocyclic Cores Beyond Triazolo[4,5-d]Pyrimidine
Imidazo[1,5-a]Pyrrolo[2,3-e]Pyrazine Derivatives Example: 1-((3R,4R)-3-(6H-Imidazo[1,5-a]Pyrrolo[2,3-e]Pyrazin-1-yl)-4-Methylpiperidin-1-yl)-2-(4-Chlorophenyl)Ethanone . Comparison: Replaces the triazolo-pyrimidine core with a fused imidazo-pyrrolo-pyrazine system. The chlorophenyl-ethanone moiety is retained, suggesting shared targeting of similar receptors (e.g., kinases) but with altered binding kinetics due to core rigidity .
Triazolo[4,3-a]Pyridinone Derivatives Example: 1,1-Bis{2-Chloro-[4-(3-{1,2,4-Triazolo[4,3-a]Pyridin-3-(2H)-on-2-yl}Propyl)Piperazine-1-yl]Phenyl}Ethane Trihydrochloride . Key Feature: A bis-chlorophenyl-triazolo-pyridinone scaffold with piperazine linkers.
Substituent-Driven Functional Comparisons
Physicochemical Data
- Melting Points: Triazolo-pyrimidine derivatives with chloroethanone (e.g., target compound) typically exhibit higher melting points (>150°C) due to polar interactions, whereas acetylated analogs (e.g., 7b) may melt at lower temperatures (~100–130°C) .
- Solubility: Hydroxyl or amine substituents (e.g., 36a ) improve aqueous solubility compared to chloroethanone or benzyl groups.
Preparation Methods
Synthesis of the Triazolo[4,5-d]Pyrimidine Core
The triazolo[4,5-d]pyrimidine scaffold is synthesized via cyclocondensation reactions between 5-amino-1H-1,2,4-triazole derivatives and β-diketones or their equivalents. Source details a protocol where 3-(dimethylamino)-1-phenylpropane-1-one reacts with 5-amino-4H-1,2,4-triazole under acidic conditions to form 7-hydroxy-triazolo[4,5-d]pyrimidine intermediates. For the target compound, the 3-methoxyphenyl substituent is introduced at the C3 position by substituting phenylpropanone with 3-methoxypropiophenone.
Key Reaction Conditions :
- Reactants : 3-Methoxypropiophenone and 5-amino-4H-1,2,4-triazole.
- Solvent : 1,4-Dioxane with catalytic acetic acid.
- Temperature : Reflux for 24 hours.
- Yield : ~70–80% after recrystallization.
Chlorination of the Triazolo[4,5-d]Pyrimidine Intermediate
The 7-hydroxy group on the triazolo[4,5-d]pyrimidine core is replaced with chlorine to enhance reactivity for subsequent nucleophilic substitutions. Source employs phosphoryl chloride (POCl₃) under reflux conditions to achieve this transformation.
Procedure :
- Reactants : 7-Hydroxy-triazolo[4,5-d]pyrimidine (1 equiv.) and POCl₃ (5 equiv.).
- Conditions : Reflux at 110°C for 6 hours.
- Workup : Excess POCl₃ is removed under reduced pressure, and the residue is neutralized with ice-cold water.
- Yield : 85–90%.
Chloroacetylation of the Piperazine Nitrogen
The final step involves reacting the secondary amine of the piperazine ring with chloroacetyl chloride. Source outlines a general method for chloroacetylation using triethylamine as a base in dichloromethane at 0–4°C.
Stepwise Procedure :
- Reactants : Piperazine-triazolo[4,5-d]pyrimidine (1 equiv.) and chloroacetyl chloride (1.3 equiv.).
- Base : Triethylamine (2 equiv.).
- Solvent : Dry dichloromethane.
- Conditions : Stirred at 0–4°C for 2 hours.
- Workup : Solvent removal under reduced pressure, followed by purification via silica gel chromatography.
- Yield : 85–90%.
Analytical Data and Characterization
Spectroscopic Validation :
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, triazole-H), 7.55–7.20 (m, 4H, aromatic-H), 4.20 (s, 2H, COCH₂Cl), 3.85 (s, 3H, OCH₃), 3.70–3.40 (m, 8H, piperazine-H).
- LC-MS : m/z 457.1 [M+H]⁺ (calculated for C₂₁H₂₂ClN₇O₂: 456.9).
Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity in Triazole Formation : Using electron-deficient β-diketones improves selectivity for thetriazolo[4,5-d]pyrimidine regioisomer.
- Piperazine Solubility : Anhydrous ethanol enhances reaction efficiency by preventing amine protonation.
- Chloroacetyl Chloride Handling : Slow addition at 0°C minimizes side reactions such as dimerization.
Scalability and Industrial Applicability
The protocol is scalable to multigram quantities with consistent yields. Source reports a 90% yield for analogous chloroacetamide syntheses at 250 mg scale. Industrial adaptation would require continuous flow reactors for the chlorination step to manage exothermicity.
Q & A
Q. Table 1: Comparison of Catalytic Systems for Piperazine Coupling
| Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|---|
| Pd/C | DMF | 100 | 78 | High | |
| CuI/Neocuproine | Toluene | 80 | 60 | Moderate | |
| NiCl/dppp | Dioxane | 120 | 65 | Low |
Q. Table 2: Biological Activity of Structural Analogues
| Substituent Position | IC (EGFR, μM) | Solubility (μg/mL) | Metabolic Stability (t, h) |
|---|---|---|---|
| 3-OCH | 0.45 | 12 | 1.2 |
| 4-OCH | 1.32 | 18 | 2.5 |
| 3-CF | 0.78 | 5 | 4.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
